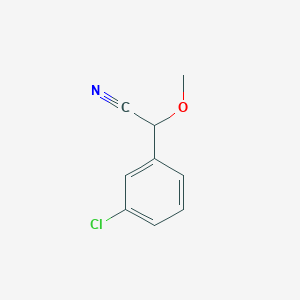
2-(3-氯苯基)-2-甲氧基乙腈
描述
2-(3-Chlorophenyl)-2-methoxyacetonitrile is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-2-methoxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-2-methoxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗惊厥活性
2-(3-氯苯基)-2-甲氧基乙腈: 衍生物已被合成并评估其作为抗惊厥剂的潜力。这些化合物在癫痫的急性模型(如最大电休克 (MES) 和精神运动性癫痫发作)中显示出希望。 这些衍生物表现出保护指数,表明它们可能有利于开发新的抗惊厥药物 .
镇痛特性
除了抗惊厥活性之外,这些衍生物还表现出镇痛特性。 这意味着它们可能被用于开发新的镇痛剂,这些镇痛剂可以有效地治疗神经性疼痛,而神经性疼痛通常对传统的止痛药有抵抗力 .
与神经元通道的相互作用
已发现从 2-(3-氯苯基)-2-甲氧基乙腈 衍生的化合物与神经元电压敏感钠和 L 型钙通道相互作用。 这种相互作用对于它们的抗惊厥和镇痛作用至关重要,使它们成为进一步研究神经系统疾病治疗方法的宝贵工具 .
GABA A 和 TRPV1 受体亲和力
研究表明,这些化合物对 GABA A 和 TRPV1 受体具有亲和力,这些受体在疼痛和癫痫发作活动的调节中起着重要作用。 这表明在设计靶向这些受体的药物以获得治疗效果方面具有潜在应用 .
神经毒性和肝毒性研究
对于任何新的候选药物,评估其毒性都很重要。 对这些化合物的 neurotoxic 和 hepatotoxic 特性的研究表明没有明显的细胞毒性作用,表明安全性水平支持进一步开发 .
吡咯烷衍生物的合成
2-(3-氯苯基)-2-甲氧基乙腈 的化学结构允许合成吡咯烷衍生物。 这些衍生物已显示出显着的药理活性,并可能导致开发新型药物 .
生物活性
2-(3-Chlorophenyl)-2-methoxyacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on diverse sources.
- Chemical Formula : C10H10ClN
- Molecular Weight : 195.65 g/mol
- Structure : The compound features a chlorophenyl group and a methoxyacetonitrile moiety, which contribute to its biological properties.
Biological Activity
The biological activity of 2-(3-Chlorophenyl)-2-methoxyacetonitrile can be categorized into several key areas:
Antimicrobial Activity
Recent studies suggest that compounds similar to 2-(3-Chlorophenyl)-2-methoxyacetonitrile exhibit significant antimicrobial properties. For instance, derivatives in this class have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
| Pathogen Tested | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Weak Inhibition |
Anticancer Properties
Research indicates that 2-(3-Chlorophenyl)-2-methoxyacetonitrile may possess anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it could be a candidate for further investigation in cancer therapy.
- Mechanism of Action : The compound appears to interfere with cell cycle regulation and promote apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
There is emerging evidence that this compound may influence neuropharmacological pathways. It has been studied for its potential effects on neurotransmitter systems, particularly in the context of stress-related disorders.
- Case Study : In animal models, administration of 2-(3-Chlorophenyl)-2-methoxyacetonitrile resulted in reduced anxiety-like behaviors, potentially through interactions with serotonin and norepinephrine receptors.
The precise mechanisms by which 2-(3-Chlorophenyl)-2-methoxyacetonitrile exerts its biological effects remain under investigation. However, several hypotheses can be drawn from related compounds:
- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways associated with inflammation and cell survival.
- Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and proliferation.
Pharmacokinetics
Understanding the pharmacokinetic profile of 2-(3-Chlorophenyl)-2-methoxyacetonitrile is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption is expected due to its lipophilic nature.
- Distribution : Likely distributed throughout body tissues, with a preference for lipid-rich environments.
- Metabolism : Subject to hepatic metabolism, potentially yielding active metabolites.
- Excretion : Primarily excreted via renal pathways.
属性
IUPAC Name |
2-(3-chlorophenyl)-2-methoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLENLXLQGXISLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















